

Application Notes and Protocols: Intraperitoneal Injection of MK-2866 (Ostarine) in Mice

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Disclaimer: The compound "MK-28" as specified in the query did not yield specific results in scientific literature. This document pertains to the well-researched compound MK-2866, also known as Ostarine or Enobosarm, which is a likely intended subject of inquiry. The provided protocols and data are for research purposes only.

Introduction

MK-2866, also known as Ostarine or Enobosarm, is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] It was developed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic effects on other tissues like the prostate.[1][3] SARMs like MK-2866 are designed to selectively bind to androgen receptors (AR) and modulate their activity in a tissue-specific manner, making them a subject of interest for conditions like muscle wasting (cachexia), sarcopenia, and osteoporosis.[1][3][4][5] In preclinical research, MK-2866 has been shown to increase lean muscle mass and improve physical function.[1][6]

These application notes provide a detailed protocol for the intraperitoneal (IP) injection of **MK-28**66 in mice, a common administration route for systemic delivery in rodent models.

Mechanism of Action

MK-2866 exerts its effects by binding to the androgen receptor. Unlike traditional anabolic steroids, its nonsteroidal structure prevents it from being aromatized into estrogen or reduced by 5α -reductase, which is responsible for many steroid-related side effects.[1][7] Upon binding to the AR, **MK-28**66 induces a conformational change in the receptor, leading to the



Methodological & Application

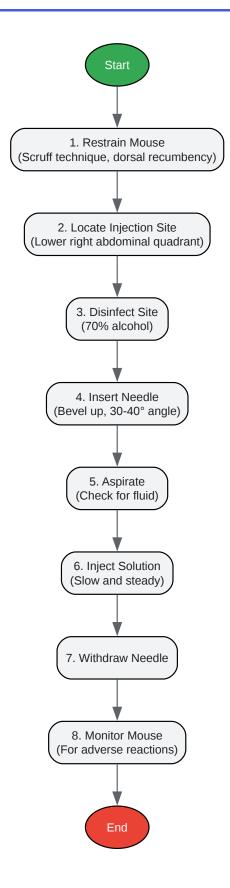
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recruitment of coactivators and subsequent regulation of target gene expression. This promotes anabolic pathways, such as increased muscle protein synthesis.[1] Studies in rat models and cell lines have shown that ostarine stimulates the proliferation and differentiation of muscle cells, an effect mediated by the androgen receptor and the ERK1/2 kinase pathway.[6]









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